1-Oxa-2-azaspiro[2.5]octane

Continuous-flow synthesis Process intensification Microreaction technology

1-Oxa-2-azaspiro[2.5]octane (CAS 185-80-8) is a spirocyclic N-H oxaziridine—a strained three-membered heterocycle containing oxygen, nitrogen, and carbon—that functions as a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles. First prepared by Schmitz and Murawski in 1965 via the reaction of cyclohexanone with ammonia and sodium hypochlorite, this compound belongs to the N-unsubstituted oxaziridine subclass, which offers higher intrinsic reactivity and lower synthetic cost compared to the more widely commercialized N-sulfonyl oxaziridines (Davis reagents).

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 185-80-8
Cat. No. B190058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-2-azaspiro[2.5]octane
CAS185-80-8
Synonyms1-Oxa-2-azaspiro[2.5]octane
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)NO2
InChIInChI=1S/C6H11NO/c1-2-4-6(5-3-1)7-8-6/h7H,1-5H2
InChIKeyNELACHBDCVNKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-2-azaspiro[2.5]octane (CAS 185-80-8): Chemical Class, Core Reactivity Profile, and Procurement Context


1-Oxa-2-azaspiro[2.5]octane (CAS 185-80-8) is a spirocyclic N-H oxaziridine—a strained three-membered heterocycle containing oxygen, nitrogen, and carbon—that functions as a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles [1]. First prepared by Schmitz and Murawski in 1965 via the reaction of cyclohexanone with ammonia and sodium hypochlorite, this compound belongs to the N-unsubstituted oxaziridine subclass, which offers higher intrinsic reactivity and lower synthetic cost compared to the more widely commercialized N-sulfonyl oxaziridines (Davis reagents) [2]. Its economic synthesis relies on inexpensive bulk feedstocks (cyclohexanone, ammonia, sodium hypochlorite), positioning it as a cost-advantaged electrophilic NH-transfer reagent for laboratory- and pilot-scale amination workflows [1].

Why Generic Substitution of 1-Oxa-2-azaspiro[2.5]octane Fails: N-H Oxaziridine Reactivity, Stability, and N-Substituent Effects on Amination Selectivity


Oxaziridines are not interchangeable reagents; their N-substituent identity governs whether they perform electrophilic oxygen transfer (N-sulfonyl/Davis oxaziridines) or electrophilic nitrogen transfer (N-H and N-alkyl oxaziridines) [1]. N-H oxaziridines, including 1-oxa-2-azaspiro[2.5]octane, are inherently more reactive toward nucleophiles and substantially less expensive to manufacture than N-sulfonyl analogs, but they exhibit lower thermal and storage stability, typically requiring in situ preparation or storage as dilute solutions in inert solvents [2]. Furthermore, within the N-H subclass, spirocyclic architecture affects both ring strain and steric accessibility of the oxaziridine nitrogen, directly impacting amination yield and chemoselectivity [3]. Procuring a generic oxaziridine without verifying N-substitution type, spirocyclic architecture, and solution concentration can lead to failed amination reactions, poor atom economy, or unanticipated safety incidents during scale-up [3].

1-Oxa-2-azaspiro[2.5]octane: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Microreaction vs. Batch Synthesis: 5–10× Higher Product Concentration in Final Solution

Under optimized continuous-flow microreaction conditions, the concentration of 1-oxa-2-azaspiro[2.5]octane in the final toluene solution reached approximately 2.0 mol·L⁻¹, compared to only 0.2–0.4 mol·L⁻¹ achieved by conventional batch technology [1]. This represents a 5- to 10-fold increase in product concentration, directly attributable to improved mass transfer, precise temperature control, and minimized side reactions in the microreaction system [1].

Continuous-flow synthesis Process intensification Microreaction technology

Reaction Enthalpy and Thermal Safety: 366 kJ·mol⁻¹ Exotherm Necessitates Engineered Heat Management

Calorimetric measurements during the batch synthesis of 1-oxa-2-azaspiro[2.5]octane revealed a total reaction exotherm of 366 kJ·mol⁻¹, translating to a potential adiabatic temperature rise of 45 °C [1]. In batch reactors, slow addition of sodium hypochlorite is required to avoid localized overheating, gas release, and reduced yield; the microreaction system mitigates these risks through rapid heat dissipation and precise temperature control [1].

Reaction calorimetry Process safety Thermal hazard assessment

N-H vs. N-Sulfonyl Oxaziridines: Divergent Reactivity Pathway (N-Transfer vs. O-Transfer) and Cost Differential

N-H oxaziridines such as 1-oxa-2-azaspiro[2.5]octane function exclusively as electrophilic nitrogen-transfer (amination) reagents for N-, S-, C-, and O-nucleophiles, whereas N-sulfonyl oxaziridines (Davis reagents) are predominantly electrophilic oxygen-transfer (oxidation) reagents [1]. This mechanistic divergence is controlled by the N-substituent: electron-withdrawing sulfonyl groups activate the oxygen atom for nucleophilic attack, while the unsubstituted N-H group favors N-transfer [1]. Additionally, the synthesis of N-H oxaziridines from cyclohexanone, ammonia, and sodium hypochlorite uses commodity chemicals and avoids the sulfonamide precursors required for Davis reagents, resulting in a substantially lower cost of goods [2].

Electrophilic amination Oxaziridine chemoselectivity Reagent cost analysis

Substrate Scope Breadth: Quantitative Demonstration Across Four Nucleophile Classes (N, S, C, O)

1-Oxa-2-azaspiro[2.5]octane has been demonstrated to transfer its NH group to N-nucleophiles (primary, secondary, and tertiary amines, amino acid derivatives, peptides), S-nucleophiles (mercaptoheterocycles, thiols), C-nucleophiles (C-H acidic compounds including malonic acid derivatives, cyanoacetic acid derivatives, barbituric acid, Meldrum's acid), and O-nucleophiles, enabling the synthesis of azines, hydrazines, diaziridines, hydrazino acids, N-aminopeptides, aziridines, triazanes, O-alkylhydroxylamines, sulfenamides, and thiooximes . In the N-amination of α-amino acid and peptide derivatives, the reaction proceeds with full preservation of chiral integrity, a critical requirement for pharmaceutical intermediate synthesis .

Substrate scope N-amination S-amination C-amination

Absence of Strongly Acidic or Basic Byproducts vs. Alternative Aminating Reagents

Reactions mediated by oxaziridines are driven by release of ring strain and formation of a strong carbonyl π-bond (cyclohexanone in the case of 1-oxa-2-azaspiro[2.5]octane), producing only neutral cyclohexanone as the stoichiometric byproduct [1]. This contrasts with alternative electrophilic aminating reagents such as O-sulfonyloximes (which generate sulfonic acid byproducts requiring neutralization and extraction) and chloramine-based reagents (which generate chloride salts and may produce N-chlorinated side products) [2]. The absence of strongly acidic or basic byproducts simplifies workup, improves functional group compatibility, and eliminates neutralization steps during scale-up [1].

Atom economy Byproduct profile Green chemistry

Microreaction Process Patent: Continuous-Flow Manufacturing Enabling Scalable Supply

Chinese patent CN114618409B describes a micro reaction system and method for continuously preparing 1-oxa-2-azaspiro[2.5]octane, integrating predispersion, reaction, and phase separation modules into a single continuous-flow platform [1]. The patented system addresses the key limitations of batch production—heterogeneous phase mixing, temperature control, and gas release—and represents an active and enforceable process technology that can differentiate suppliers with continuous manufacturing capability from those limited to batch-only production [1].

Continuous manufacturing Process patent Supply chain reliability

1-Oxa-2-azaspiro[2.5]octane: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Primary Amine Synthesis via Electrophilic Amination of Organometallic and C-Nucleophile Substrates

1-Oxa-2-azaspiro[2.5]octane is the reagent of choice for direct electrophilic primary amination (–NH₂ installation) onto C-nucleophiles, Grignard reagents, and C-H acidic compounds, where N-sulfonyl oxaziridines (Davis reagents) would produce oxidation rather than amination products [1]. The high-concentration product (~2.0 mol·L⁻¹) available from continuous-flow manufacturing enables stoichiometrically efficient reactions with reduced solvent burden [2]. This application is particularly valuable in medicinal chemistry programs synthesizing primary aniline libraries, hydrazine derivatives, and N-aminated peptide intermediates .

N-Amination of Peptide Derivatives with Full Retention of Chiral Integrity

The reagent's demonstrated ability to N-aminate α-amino acid and peptide derivatives at ambient temperature with complete preservation of stereochemical configuration makes it uniquely suited for late-stage functionalization of pharmaceutical peptide intermediates [1]. The neutral byproduct profile (cyclohexanone only) eliminates acid- or base-mediated epimerization risks that plague alternative aminating reagents, directly supporting the procurement preference for this reagent in GMP-adjacent peptide modification workflows [2].

S-Amination for Sulfenamide and Thiooxime Synthesis in Agrochemical Discovery

The validated S-amination reactivity of 1-oxa-2-azaspiro[2.5]octane toward mercaptoheterocycles and thiols enables efficient synthesis of sulfenamides and thiooximes—key intermediates in fungicide and herbicide discovery programs [1]. The absence of strongly acidic byproducts is critical for acid-sensitive sulfur-containing substrates, providing a distinct advantage over chloramine-based S-amination methods that generate HCl and risk substrate decomposition [2].

Scale-Up Procurement: Selecting Continuous-Flow vs. Batch Suppliers Using Concentration and Safety Metrics

When evaluating suppliers for multi-kilogram procurement, the quantitative differentiation in product concentration (~2.0 mol·L⁻¹ continuous-flow vs. 0.2–0.4 mol·L⁻¹ batch) and the documented thermal hazard profile (366 kJ·mol⁻¹ exotherm, 45 °C adiabatic ΔT) provide objective metrics for supplier qualification [1]. Suppliers operating under the continuous-flow methodology described in CN114618409B can deliver 5-10× more active reagent per liter of solution while eliminating the thermal runaway risks inherent to batch production [1], directly impacting total cost of ownership and supply reliability for industrial-scale amination processes.

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